molecular formula C10H12F4N2O2 B15161866 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) CAS No. 143697-60-3

1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one)

Cat. No.: B15161866
CAS No.: 143697-60-3
M. Wt: 268.21 g/mol
InChI Key: LCWFNRHJRMSUQK-UHFFFAOYSA-N
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Description

1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) is a synthetic organic compound characterized by the presence of tetrafluoroethane and pyrrolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) typically involves the reaction of 1,1,2,2-tetrafluoroethane with pyrrolidin-2-one under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve steps such as:

    Fluorination: Introduction of fluorine atoms to the ethane backbone.

    Cyclization: Formation of the pyrrolidinone ring structure.

    Coupling: Linking the tetrafluoroethane and pyrrolidinone units.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum efficiency. The process may also include purification steps to remove any by-products and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction may produce fluorinated alcohols.

Scientific Research Applications

1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoroethane: A related compound with similar fluorinated ethane structure but without the pyrrolidinone groups.

    Pyrrolidin-2-one: The core structure of the compound, which can be modified to produce various derivatives.

Uniqueness

1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) is unique due to the combination of tetrafluoroethane and pyrrolidinone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

143697-60-3

Molecular Formula

C10H12F4N2O2

Molecular Weight

268.21 g/mol

IUPAC Name

1-[1,1,2,2-tetrafluoro-2-(2-oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C10H12F4N2O2/c11-9(12,15-5-1-3-7(15)17)10(13,14)16-6-2-4-8(16)18/h1-6H2

InChI Key

LCWFNRHJRMSUQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(C(N2CCCC2=O)(F)F)(F)F

Origin of Product

United States

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